![molecular formula C20H15ClN2O2S2 B3009225 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686771-16-4](/img/structure/B3009225.png)
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H15ClN2O2S2 and its molecular weight is 414.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antibacterial Applications
- This compound has been studied for its potential as an inhibitor of thymidylate synthase (TS), which is significant in antitumor and antibacterial applications. Analogs of this compound, containing a 5-thio substituent with various phenyl groups, have shown promise as inhibitors of TS and as antitumor/antibacterial agents (Gangjee et al., 1996).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
- The compound and its analogs have been explored as potential dual inhibitors of TS and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and cell division, making them valuable targets for cancer therapeutics. One classical analog of this compound demonstrated potent dual inhibitory activities against human TS and DHFR (Gangjee et al., 2008).
Synthesis of Novel Derivatives for Antitumor Activity
- A series of novel derivatives of thieno[3,2-d]pyrimidine have been synthesized for evaluating their antitumor activity. These compounds displayed potent anticancer activity against various human cancer cell lines, demonstrating the potential therapeutic applications of this chemical structure (Hafez & El-Gazzar, 2017).
Development of Antimicrobial Agents
- Further exploration in the synthesis of thieno[3,2-d]pyrimidine derivatives has been conducted, focusing on their potential as antimicrobial agents. These compounds have shown significant antifungal activity against various fungal species, indicating their potential in developing new antimicrobial drugs (Konno et al., 1989).
Antifolate Drug Applications
- Pyrimidine derivatives, including those related to the mentioned compound, have been used in antifolate drugs for anti-malarial chemotherapy. Their biological significance is highlighted by their presence in nucleic acids, making them useful in drug development (Balasubramani et al., 2007).
Synthesis of Pyrimidine Derivatives for Biological Activity
- The synthesis of new pyrimidine derivatives, including those related to the primary compound, has been a focus of research due to their wide spectrum of biological activities such as antimicrobial, antiviral, and anticancer properties. These studies have provided insights into the potential applications of these compounds in various medical and pharmaceutical fields (Bassyouni & Fathalla, 2013).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S2/c21-14-8-6-13(7-9-14)17(24)12-27-20-22-16-10-11-26-18(16)19(25)23(20)15-4-2-1-3-5-15/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXFLUFHCGRVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride](/img/structure/B3009143.png)
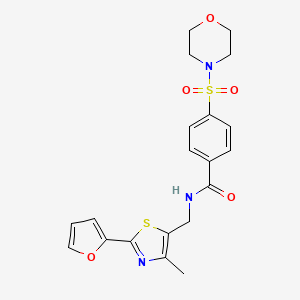
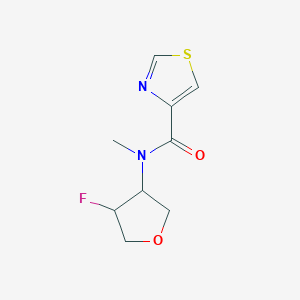

![1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3009151.png)
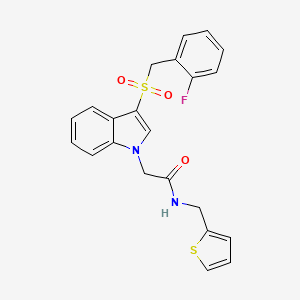
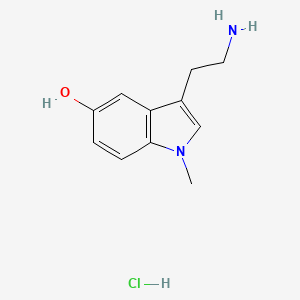
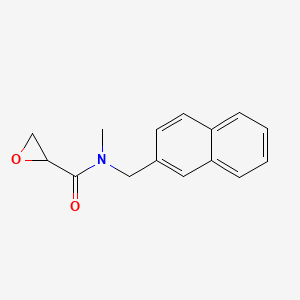
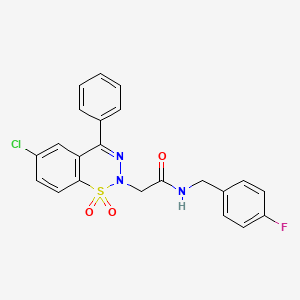
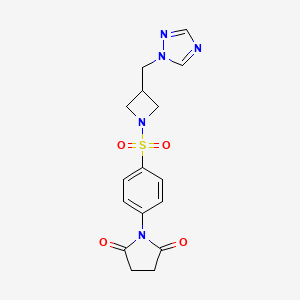

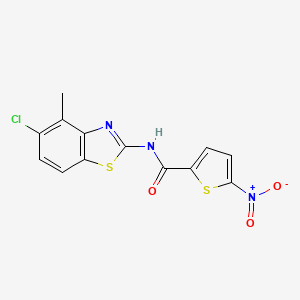
![8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009163.png)
